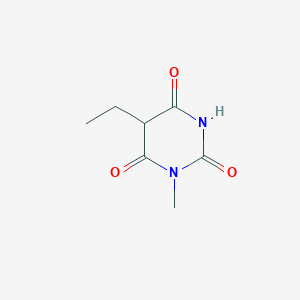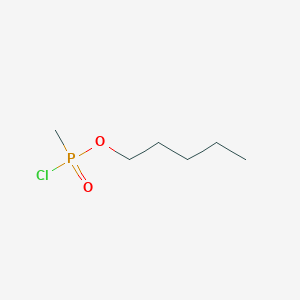![molecular formula C18H22N2O2 B14641924 N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56631-77-7](/img/structure/B14641924.png)
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide is a chemical compound that belongs to the class of phenoxy acetamides. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes an ethyl group, a phenoxyethyl group, and an acetamide group attached to a phenyl ring.
Preparation Methods
The synthesis of N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxyethyl intermediate: This step involves the reaction of phenol with ethyl bromide in the presence of a base to form 2-phenoxyethyl bromide.
Coupling with aniline: The 2-phenoxyethyl bromide is then reacted with aniline to form N-(2-phenoxyethyl)aniline.
Acetylation: The final step involves the acetylation of N-(2-phenoxyethyl)aniline with acetic anhydride to form this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or ethyl groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide can be compared with other phenoxy acetamide derivatives such as:
N-phenylacetamide: Known for its analgesic properties.
N-(2-phenoxyethyl)acetamide: Similar structure but different pharmacological profile.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may offer advantages over other similar compounds in certain therapeutic contexts.
Properties
CAS No. |
56631-77-7 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[3-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-20(12-13-22-18-10-5-4-6-11-18)17-9-7-8-16(14-17)19-15(2)21/h4-11,14H,3,12-13H2,1-2H3,(H,19,21) |
InChI Key |
XTEZSXYIQBVIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)



![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)


![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)



![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
